9-Acridinecarbonitrile, 6-chloro-2-hydroxy-
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Overview
Description
9-Acridinecarbonitrile,6-chloro-2-hydroxy- is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have been used industrially as pigments and dyes since the nineteenth century .
Preparation Methods
The synthesis of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 6,9-dichloro-2-methoxyacridine with appropriate amines in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
9-Acridinecarbonitrile,6-chloro-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
9-Acridinecarbonitrile,6-chloro-2-hydroxy- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Acts as a DNA intercalator, binding selectively to poly(dA-dT) sequences.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The primary mechanism of action of 9-Acridinecarbonitrile,6-chloro-2-hydroxy- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This mechanism is particularly relevant in its anticancer activity, where it inhibits topoisomerase or telomerase enzymes .
Comparison with Similar Compounds
9-Acridinecarbonitrile,6-chloro-2-hydroxy- can be compared with other acridine derivatives such as:
9-Amino-6-chloro-2-methoxyacridine: Known for its use as a fluorescent probe for DNA and pH gradients.
Amsacrine (m-AMSA): An acridine derivative used in clinical studies for its anticancer properties.
Triazoloacridone (C-1305): Another acridine derivative with significant anticancer activity.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the unique properties of 9-Acridinecarbonitrile,6-chloro-2-hydroxy-.
Properties
Molecular Formula |
C14H7ClN2O |
---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
6-chloro-2-hydroxyacridine-9-carbonitrile |
InChI |
InChI=1S/C14H7ClN2O/c15-8-1-3-10-12(7-16)11-6-9(18)2-4-13(11)17-14(10)5-8/h1-6,18H |
InChI Key |
ZGSKTDCLJGMYDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3)Cl)C(=C2C=C1O)C#N |
Origin of Product |
United States |
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